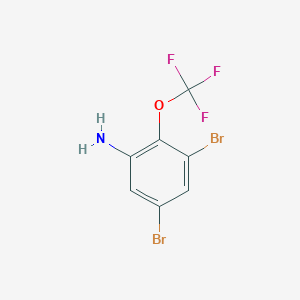

3,5-Dibromo-2-(trifluoromethoxy)aniline

Overview

Description

3,5-Dibromo-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline core. It is a white to off-white solid with a melting point of 70-74°C .

Preparation Methods

The synthesis of 3,5-Dibromo-2-(trifluoromethoxy)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-trifluoromethoxyaniline with bromine in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,5-Dibromo-2-(trifluoromethoxy)aniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Methodologies

The synthesis of 3,5-dibromo-2-(trifluoromethoxy)aniline can be achieved through several methods, each offering different advantages in terms of yield and purity. Notable methods include:

- Bromination of Trifluoromethoxy Aniline : This method involves the bromination of 4-trifluoromethoxyaniline using bromine and hydrogen peroxide as oxidants. The process yields high purity (up to 99.4%) and is environmentally friendly due to the recyclability of the reaction solvent .

- Radical Trifluoromethylation : Recent advances have shown that this compound can be synthesized through radical pathways involving trifluoromethylation reactions. These methods exhibit excellent functional group tolerance and can be conducted under mild conditions, making them suitable for complex organic molecules .

Biological Activities

This compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of trifluoromethoxy anilines exhibit significant antimicrobial activity. This compound may serve as a precursor for developing new agricultural bactericides and fungicides, particularly in the formulation of broad-spectrum pesticides like thifluzamide .

- Pharmacological Potential : The trifluoromethoxy group is known to enhance the bioactivity of compounds. Studies suggest that this compound could possess anti-inflammatory and anticancer properties, although further research is necessary to explore these effects comprehensively .

Applications in Agriculture

The primary application of this compound lies in its use as an intermediate in the synthesis of agrochemicals:

- Pesticides and Herbicides : As an intermediate in the synthesis of thifluzamide, it plays a crucial role in developing effective agricultural chemicals aimed at controlling various plant pathogens and pests. Thifluzamide is particularly noted for its efficacy against sclerotial blight in rice crops .

Material Science Applications

The unique properties imparted by the trifluoromethoxy group make this compound valuable in material science:

- Fluorinated Polymers : Compounds like this compound are being explored for their potential use in creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are useful in coatings, adhesives, and other industrial applications .

Case Study 1: Synthesis Optimization

A study focusing on optimizing the synthesis conditions for producing this compound demonstrated that adjusting the molar ratios of reactants significantly improved yield and purity. The optimized method yielded over 97% with minimal waste production, showcasing its potential for industrial applications .

Case Study 2: Agricultural Efficacy

Field trials utilizing thifluzamide derived from this compound revealed a marked reduction in disease incidence among treated crops compared to untreated controls. This highlights the practical benefits of using such fluorinated compounds in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological processes and lead to the desired effects in medicinal and industrial applications .

Comparison with Similar Compounds

3,5-Dibromo-2-(trifluoromethoxy)aniline can be compared with other similar compounds such as:

2,6-Dibromo-4-(trifluoromethoxy)aniline: Similar in structure but with different bromine positions.

3,5-Dibromo-4-(trifluoromethoxy)aniline: Another isomer with variations in the position of the trifluoromethoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties .

Biological Activity

3,5-Dibromo-2-(trifluoromethoxy)aniline is a halogenated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO, with a molar mass of approximately 309.92 g/mol. The presence of two bromine atoms and a trifluoromethoxy group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromine atoms and the trifluoromethoxy group contribute to the compound's reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to inhibition or activation of specific enzymes, receptors, or signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains. Studies have indicated that halogenated anilines can disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Various derivatives of dibromoanilines have been investigated for their anticancer effects. For instance, compounds with similar structures have demonstrated antiproliferative activity against cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antiproliferative Activity : A study involving structurally related compounds revealed that certain dibromoanilines exhibited IC values in the low nanomolar range against various cancer cell lines. For example, compounds with similar halogen substitutions were found to inhibit tubulin polymerization more effectively than established chemotherapeutics like combretastatin A-4 .

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes involved in cancer progression. Its structural features allow it to bind effectively to active sites on these enzymes, disrupting their function and leading to reduced tumor growth .

Comparative Analysis

A comparative analysis of this compound with other related compounds highlights its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-(trifluoromethoxy)aniline | Bromine at position 3 | Antimicrobial properties |

| 4-Bromo-2-(trifluoromethoxy)aniline | Bromine at position 4 | Moderate anticancer activity |

| This compound | Two bromine atoms | High potency against cancer cells |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3,5-Dibromo-2-(trifluoromethoxy)aniline via palladium-catalyzed cross-coupling?

- Methodological Answer : A Suzuki-Miyaura coupling protocol can be adapted from analogous brominated aniline derivatives. For example, a palladium acetate/dicyclohexylphosphine catalyst system in dioxane at 110°C under nitrogen achieves effective coupling with boronate esters . Key parameters include:

- Catalyst loading: 5 mol% Pd(OAc)₂.

- Ligand: 2’,4’,6’-triisopropylbiphenylphosphine (10 mol%).

- Solvent: Dioxane at reflux.

- Purification: C18 reverse-phase chromatography (acetonitrile/water) .

Note: Bromination of 2-(trifluoromethoxy)aniline precursors may require regioselective control using NBS or Br₂ in acetic acid .

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) for molecular weight confirmation. For halogenated anilines, ¹H/¹³C NMR in deuterated DMSO can resolve substituent positions. For example, in related dibromo-trifluoromethoxy compounds, the NH₂ group typically appears as a singlet at δ 5.8–6.2 ppm, while trifluoromethoxy groups show distinct ¹⁹F NMR signals near δ -58 ppm .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (due to potential skin/eye irritation from brominated aromatics).

- Storage : Inert atmosphere (N₂), refrigerated at 2–8°C to prevent decomposition .

- Spill Response : Use activated carbon for containment; avoid water to prevent hydrolysis of trifluoromethoxy groups .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence regioselectivity in subsequent functionalization?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophilic substitution to the meta position relative to itself. For example, nitration of 2-(trifluoromethoxy)aniline derivatives yields 3-nitro products. However, steric hindrance from bromine atoms at positions 3 and 5 may suppress further substitution, necessitating harsh conditions (e.g., HNO₃/H₂SO₄ at 80°C) . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices.

Q. What strategies resolve contradictions in reaction yields when using this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Low yields in NAS often stem from competing elimination pathways. To mitigate:

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Activate the substrate with CuI (10 mol%) to facilitate halogen displacement .

- Monitor reaction progress via LC-MS to identify byproducts (e.g., dehalogenation products).

Example: Substitution of bromine with methoxy groups achieved 72% yield in DMF at 120°C with K₂CO₃ .

Q. How can this compound serve as a precursor for fluorinated pharmaceutical intermediates?

- Methodological Answer :

- Step 1 : Suzuki coupling with arylboronic acids to install bioactive moieties (e.g., biphenyl groups for kinase inhibitors) .

- Step 2 : Reductive amination of the aniline group to introduce alkyl/aryl substituents.

- Case Study : Analogous compounds like 3,5-di(trifluoromethyl)aniline are used in COX-2 inhibitor synthesis, achieving IC₅₀ values < 100 nM .

Q. Key Considerations for Experimental Design

- Contradictions in Evidence : While reports high yields (85%) for Suzuki couplings, similar reactions in show lower yields (63%) due to steric effects. Optimize ligand choice (bulky ligands for hindered substrates).

- Advanced Applications : Explore photoredox catalysis for C–Br bond activation, enabling milder conditions for functionalization .

Properties

IUPAC Name |

3,5-dibromo-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRLHKJBXSCPMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)OC(F)(F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.